molecular formula C35H42N4O7S B058595 Fmoc-Arg(Pmc)-OH CAS No. 119831-72-0

Fmoc-Arg(Pmc)-OH

Cat. No.: B058595
CAS No.: 119831-72-0
M. Wt: 662.8 g/mol
InChI Key: QTWZCODKTSUZJN-UHFFFAOYSA-N
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Description

Fmoc-Arg(Pmc)-OH: is a derivative of the amino acid arginine, where the amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group and the guanidino group is protected by the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group. This compound is commonly used in solid-phase peptide synthesis (SPPS) to protect the reactive groups of arginine during the synthesis process, ensuring that the desired peptide sequence is obtained without unwanted side reactions.

Biochemical Analysis

Biochemical Properties

Fmoc-Arg(Pmc)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during the peptide synthesis process . The nature of these interactions is largely determined by the properties of the Fmoc and Pmc groups, which protect the amino and guanidine groups of arginine, respectively, during the synthesis process .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily observed in the context of its role in peptide synthesis . It influences cell function by contributing to the synthesis of proteins, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role in peptide synthesis . It binds to other amino acids to form peptides, a process that can involve enzyme activation or inhibition . Changes in gene expression can also occur as a result of the proteins synthesized using this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This includes its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues during the process of peptide synthesis . It can interact with various transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is typically within the cells where peptide synthesis occurs . It may be directed to specific compartments or organelles based on the requirements of the peptide synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Arg(Pmc)-OH typically involves the following steps:

    Protection of the Guanidino Group: The guanidino group of arginine is protected using 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride in the presence of a base such as triethylamine.

    Protection of the Amino Group: The amino group is then protected using 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.

    Purification: The resulting compound is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-Scale Protection Reactions: Using industrial reactors, the guanidino and amino groups are protected as described above.

    Purification: Large-scale purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the compound.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: Fmoc-Arg(Pmc)-OH undergoes deprotection reactions to remove the Fmoc and Pmc groups. The Fmoc group is typically removed using piperidine, while the Pmc group is removed using trifluoroacetic acid (TFA).

    Coupling Reactions: The compound can participate in peptide coupling reactions, where the protected arginine is incorporated into a growing peptide chain.

Common Reagents and Conditions:

    Piperidine: Used for the removal of the Fmoc group.

    Trifluoroacetic Acid: Used for the removal of the Pmc group.

    Coupling Reagents: Such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in peptide coupling reactions.

Major Products:

    Deprotected Arginine: After removal of the protecting groups, free arginine is obtained.

    Peptide Chains: Incorporation of this compound into peptide chains results in the formation of desired peptides.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Fmoc-Arg(Pmc)-OH is widely used in the synthesis of peptides, allowing for the incorporation of arginine residues without unwanted side reactions.

Biology:

    Protein Engineering: The compound is used in the synthesis of peptides and proteins for research in protein engineering and structure-function studies.

Medicine:

    Drug Development: Peptides synthesized using this compound are used in the development of therapeutic peptides and peptide-based drugs.

Industry:

    Biotechnology: The compound is used in the production of synthetic peptides for various biotechnological applications, including enzyme inhibitors and diagnostic tools.

Comparison with Similar Compounds

    Fmoc-Arg(Pbf)-OH: Similar to Fmoc-Arg(Pmc)-OH but uses 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf) as the protecting group for the guanidino group.

    Fmoc-Arg(Mtr)-OH: Uses methoxytrimethylbenzene sulfonyl (Mtr) as the protecting group for the guanidino group.

Uniqueness:

    Pmc Group: The use of the Pmc group provides unique protection for the guanidino group, offering stability and ease of removal compared to other protecting groups.

Properties

IUPAC Name

5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)23-16-17-35(4,5)46-30(20)23)47(43,44)39-33(36)37-18-10-15-29(32(40)41)38-34(42)45-19-28-26-13-8-6-11-24(26)25-12-7-9-14-27(25)28/h6-9,11-14,28-29H,10,15-19H2,1-5H3,(H,38,42)(H,40,41)(H3,36,37,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWZCODKTSUZJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is Fmoc-Arg(Pmc)-OH used in solid phase peptide synthesis, and what makes it advantageous over other arginine derivatives?

A1: this compound is a commonly used derivative of arginine in SPPS due to the presence of the Fluorenylmethyloxycarbonyl (Fmoc) group protecting the alpha-amino group and the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group protecting the guanidino side chain.

  • Orthogonal Protection: The Fmoc and Pmc groups are orthogonal, meaning they can be removed selectively under different conditions without affecting other protecting groups in the peptide synthesis. [, ]
  • Minimized Side Reactions: While the Pmc group helps minimize unwanted side reactions like lactam formation during synthesis, particularly when compared to other protecting groups like Tosyl (Tos), it's not entirely eliminated. []
  • Efficient Coupling: this compound, when used with coupling agents like N,N′-dicyclohexyl carbodiimide (DCC), facilitates efficient peptide bond formation in SPPS. []

Q2: What specific challenge does this compound address in SPPS compared to other arginine derivatives like Z-Arg(Tos)-OH or Boc-Arg(Tos)-OH?

A: One significant challenge in SPPS, particularly with arginine-containing peptides, is the unwanted formation of delta-lactams during coupling procedures. [] This side reaction can lower the yield and purity of the desired peptide.

  • Reduced Lactam Formation: While not completely eliminating it, using this compound has been shown to induce significantly less delta-lactam formation compared to Z-Arg(Tos)-OH or Boc-Arg(Tos)-OH, particularly when combined with specific coupling methods. [] This results in a higher yield of the desired peptide.

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